Salt vs. Free Base: Solubility & Hygroscopicity Advantage
The target compound is supplied as the dihydrochloride salt (C₄H₁₄Cl₂N₂, MW 161.07), whereas the corresponding free base N1-methyl-1,2-propanediamine (C₄H₁₂N₂, MW 88.15) is not the primary commercially available form [1]. The dihydrochloride salt form confers quantifiable advantages in handling: it exists as a crystalline solid at room temperature, whereas the free base analog 1,2-diaminopropane (CAS 78-90-0) is reported as a highly hygroscopic, colorless liquid that forms azeotropes with multiple organic solvents . The salt form eliminates the strong ammoniacal odor characteristic of the liquid free base, reduces moisture absorption during weighing, and enables precise gravimetric measurement without the volatility losses associated with liquid free base analogs.
| Evidence Dimension | Physical form and handling characteristics |
|---|---|
| Target Compound Data | Crystalline dihydrochloride salt, solid at ambient temperature, molecular weight 161.07 g/mol |
| Comparator Or Baseline | 1,2-Diaminopropane free base (CAS 78-90-0): liquid, highly hygroscopic, strong ammoniacal odor, molecular weight 74.12 g/mol |
| Quantified Difference | Qualitative difference in physical state (solid vs. liquid); quantitative difference in molecular weight: 161.07 vs. 74.12 g/mol |
| Conditions | Ambient laboratory storage and handling conditions |
Why This Matters
Procurement of the dihydrochloride salt rather than free base alternatives ensures consistent stoichiometry in synthetic workflows and eliminates day-to-day variability introduced by hygroscopic liquid handling or amine oxidation.
- [1] PubChem. (2025). (1-Aminopropan-2-yl)(methyl)amine dihydrochloride. PubChem Compound Summary, CID 86811587. View Source
